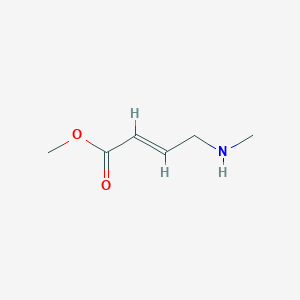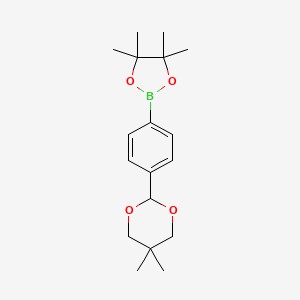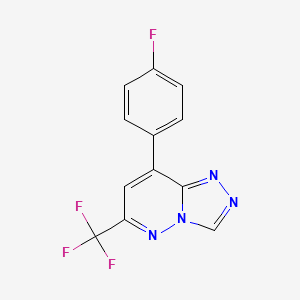
(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This compound is characterized by its unique purine base with a chlorine atom at the 6-position and an amino group at the 2-position, attached to a modified ribose sugar.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar derivative. This step often involves the use of a glycosylation reaction, where the purine base is reacted with a protected ribose sugar in the presence of a Lewis acid catalyst.
Deprotection and Purification: The final step involves the removal of protecting groups from the ribose sugar, followed by purification of the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
The compound “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, nucleoside analogs like this compound are used to study DNA and RNA synthesis. They can act as inhibitors of nucleic acid polymerases, providing insights into the mechanisms of replication and transcription.
Medicine
In medicine, nucleoside analogs are often used as antiviral and anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique properties make it a valuable candidate for drug discovery and development programs.
作用机制
The mechanism of action of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of nucleic acid polymerases, leading to the termination of DNA or RNA synthesis. This inhibition can prevent the replication of viruses or the proliferation of cancer cells.
Molecular Targets and Pathways
Nucleic Acid Polymerases: The compound targets DNA and RNA polymerases, enzymes responsible for the synthesis of nucleic acids.
Replication and Transcription Pathways: By inhibiting polymerases, the compound disrupts the replication and transcription pathways, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of “(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” lies in its specific chemical structure, which provides distinct properties and potential applications compared to other nucleoside analogs. Its chlorine and amino substitutions on the purine base, along with the modified ribose sugar, contribute to its unique reactivity and biological activity.
属性
分子式 |
C10H12ClN5O4 |
|---|---|
分子量 |
301.69 g/mol |
IUPAC 名称 |
(2R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6?,9-/m1/s1 |
InChI 键 |
TXWHPSZYRUHEGT-VKJDSPIKSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3C(C([C@H](O3)CO)O)O)N=C(N=C2Cl)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
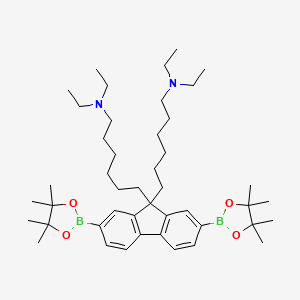
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
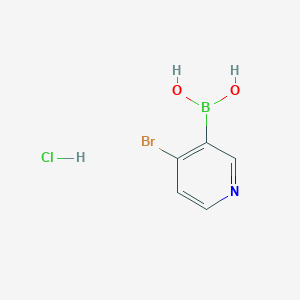
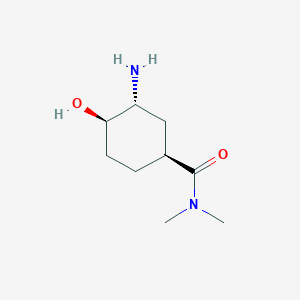
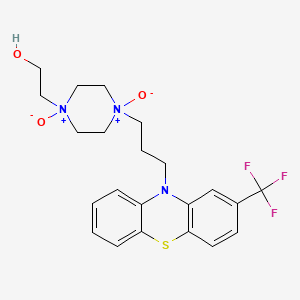
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
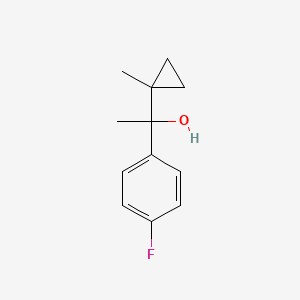
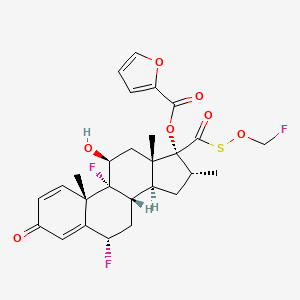
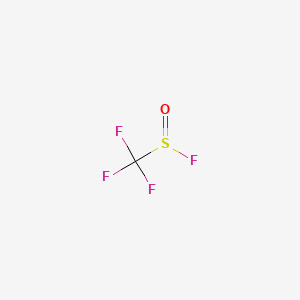
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
